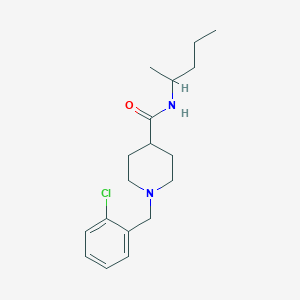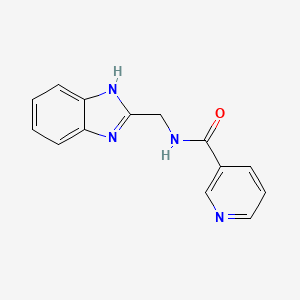
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidine carboxamides. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have neuroprotective effects and to promote cell survival.
实验室实验的优点和局限性
The advantages of using 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential future direction is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential future direction is the investigation of the compound's mechanism of action and its potential use in the modulation of various cellular processes. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and potential treatments for various diseases.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzylamine with 1-methylbutylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product.
科学研究应用
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. Due to its high affinity for the sigma-1 receptor, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSYRUOIHSQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6018612.png)
![2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B6018620.png)


![4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B6018627.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6018629.png)

![methyl N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6018645.png)
![methyl N-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}glycinate](/img/structure/B6018659.png)
![3-(2-fluorophenyl)-5-(spiro[2.5]oct-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6018668.png)
![N-(2-furylmethyl)-5-[1-(1H-pyrazol-1-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6018681.png)
![1-[3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6018688.png)
![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B6018699.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)